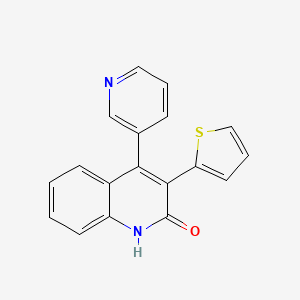![molecular formula C15H12N2O B13879685 1-[2-(Benzimidazol-1-yl)phenyl]ethanone CAS No. 25700-08-7](/img/structure/B13879685.png)
1-[2-(Benzimidazol-1-yl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Benzimidazol-1-yl)phenyl]ethanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring attached to a phenyl group through an ethanone linkage, making it a unique and versatile compound in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-[2-(Benzimidazol-1-yl)phenyl]ethanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization to form the benzimidazole ring . One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then oxidized to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[2-(Benzimidazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethylformamide, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
1-[2-(Benzimidazol-1-yl)phenyl]ethanone has been widely studied for its applications in various scientific fields:
Mecanismo De Acción
The mechanism of action of 1-[2-(Benzimidazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to enzymes involved in peptidoglycan synthesis . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation through the disruption of microtubule dynamics . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-[2-(Benzimidazol-1-yl)phenyl]ethanone can be compared with other benzimidazole derivatives, such as:
2-(4-(1H-Benzimidazol-2-yl)phenyl)ethanone: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1-(1H-Benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: Known for its anticancer properties, this compound has a different linkage between the benzimidazole and phenyl groups.
N-[4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Exhibits antimicrobial activity and is structurally more complex due to additional functional groups.
The uniqueness of this compound lies in its specific ethanone linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Propiedades
Número CAS |
25700-08-7 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
1-[2-(benzimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H12N2O/c1-11(18)12-6-2-4-8-14(12)17-10-16-13-7-3-5-9-15(13)17/h2-10H,1H3 |
Clave InChI |
YWXGJMQPRTYVFU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1N2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)

![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)

![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)


![4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid](/img/structure/B13879649.png)
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-hydroxypropanoate](/img/structure/B13879651.png)


